BenchChemオンラインストアへようこそ!

Sinoporphyrin sodium

Photodynamic Therapy Dosimetry Singlet Oxygen Quantum Yield

Sinoporphyrin sodium (CAS 1820582-41-9), also designated DVDMS, is a single-component, ether-linked porphyrin-dimer photosensitizer isolated and refined from the heterogeneous clinical product Photofrin. It is characterized by a defined molecular formula of C₆₈H₇₀N₈NaO₉ and a molecular weight of approximately 1235.3 g·mol⁻¹.

Molecular Formula C68H66N8Na4O98-
Molecular Weight 1231.2865
CAS No. 1820582-41-9
Cat. No. B610848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSinoporphyrin sodium
CAS1820582-41-9
SynonymsSinoporphyrin sodium;  DVDMS;  sinoporphyrin;  DVDMS Free
Molecular FormulaC68H66N8Na4O98-
Molecular Weight1231.2865
Structural Identifiers
SMILESC=CC1=C(C)/C2=C/C(C(C)=C/3CCC([O-])=O)=NC3=C/C4=C(CCC([O-])=O)C(C)=C(/C=C5C(C(OC(C6=C(C)/C7=C/C8=N/C(C(C)=C8C=C)=C\C9=C(C)C(CCC([O-])=O)=C(/C=C%10C(CCC([O-])=O)=C(C)C(/C=C6\N7)=N/%10)N9)C)C)=C(C)C(/C=C1\N2)=N/5)N4.[Na-].[Na-].[Na-].[Na-]
InChIInChI=1S/C68H70N8O9.4Na/c1-13-41-31(3)47-23-49-33(5)43(15-19-63(77)78)57(71-49)29-59-45(17-21-65(81)82)35(7)51(73-59)27-61-67(37(9)53(75-61)25-55(41)69-47)39(11)85-40(12)68-38(10)54-26-56-42(14-2)32(4)48(70-56)24-50-34(6)44(16-20-64(79)80)58(72-50)30-60-46(18-22-66(83)84)36(8)52(74-60)28-62(68)76-54;;;;/h13-14,23-30,39-40,69,72-73,76H,1-2,15-22H2,3-12H3,(H,77,78)(H,79,80)(H,81,82)(H,83,84);;;;/q;4*-1/p-4/b47-23-,48-24-,49-23-,50-24-,51-27-,52-28-,53-25-,54-26-,55-25-,56-26-,57-29-,58-30-,59-29-,60-30-,61-27-,62-28-;;;;
InChIKeyDVJUUYCXZVLGRJ-FLLOIMQSSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinoporphyrin Sodium (DVDMS) for Photodynamic Therapy Procurement: Core Physicochemical and Clinical-Phase Profile


Sinoporphyrin sodium (CAS 1820582-41-9), also designated DVDMS, is a single-component, ether-linked porphyrin-dimer photosensitizer isolated and refined from the heterogeneous clinical product Photofrin [1]. It is characterized by a defined molecular formula of C₆₈H₇₀N₈NaO₉ and a molecular weight of approximately 1235.3 g·mol⁻¹ [2]. The compound has advanced to Phase III clinical trials in China for esophageal cancer and is also under investigation for extrahepatic cholangiocarcinoma, providing procurement-relevant evidence of translational maturity beyond preclinical-stage candidates [3].

Why Sinoporphyrin Sodium Cannot Be Replaced with Generic In-Class Porphyrin Photosensitizers


Sinoporphyrin sodium is a structurally defined, single-component entity isolated from Photofrin, whereas commercial Photofrin (porfimer sodium) remains an oligomeric mixture with batch-to-batch compositional variability that complicates reproducible dosimetry [1]. Beyond compositional control, DVDMS exhibits a 10-fold greater extinction coefficient at the clinically relevant 630 nm wavelength compared to Photofrin, a photophysical advantage that directly translates into proportionally higher singlet-oxygen generation efficiency and fluorescence brightness at equivalent mass concentrations [2]. Substituting DVDMS with unpurified Photofrin or monomeric hematoporphyrin derivatives therefore introduces both compositional uncertainty and a quantifiable loss of photodynamic potency per unit dose, which cannot be compensated by simple dose escalation without altering the therapeutic window.

Sinoporphyrin Sodium vs. Comparators: Quantitative Differential Evidence for Procurement Decisions


10-Fold Superior Extinction Coefficient at 630 nm Relative to Photofrin

The extinction coefficient (ε) of DVDMS at 630 nm, the clinically preferred wavelength for tissue penetration, is 1.84 × 10⁴ M⁻¹·cm⁻¹. This value is 10-fold greater than that of Photofrin at the same wavelength, despite the singlet oxygen quantum yield (Φδ) of DVDMS being only modestly higher (0.92 vs. 0.83 for Photofrin) [1]. The combined parameter—singlet oxygen generation efficiency (ε·Φδ)—is therefore approximately 10-fold higher for DVDMS, directly enabling a proportionate dose reduction to achieve equivalent photodynamic effect [1].

Photodynamic Therapy Dosimetry Singlet Oxygen Quantum Yield

3- to 10-Fold Lower IC₅₀ Values Against Human Cancer Cell Lines vs. Photofrin-PDT

In a direct comparative MTT assay across multiple human cancer cell lines, the IC₅₀ range for DVDMS-PDT was 0.1–0.8 μg/mL, compared to 0.3–5.5 μg/mL for Photofrin-PDT under identical irradiation conditions (630 nm, 30 mW/cm² for 180 s) [1]. Against the non-malignant human keratinocyte line HaCaT, the selectivity window was also quantifiably wider: IC₅₀ of 1.0 μg/mL for DVDMS-PDT versus 10 μg/mL for Photofrin-PDT, representing a 10-fold difference in potency [1].

Cancer Cell Cytotoxicity MTT Assay Drug Potency

10-Fold Lower In Vivo Effective Dose Compared with Photofrin in Xenograft Models

In mouse xenograft models of esophageal carcinoma and hepatoma, DVDMS-PDT at 2 mg/kg achieved a tumor weight inhibition ratio of approximately 90%, statistically equivalent to that produced by Photofrin-PDT at 20 mg/kg—representing a one-tenth effective dose [1]. Tumor growth was significantly slowed at 2 mg/kg DVDMS-PDT relative to control, with no significant difference from the 20 mg/kg Photofrin-PDT group [1].

Xenograft Tumor Model In Vivo Efficacy Dose Reduction

Confirmed Sonodynamic Activity: Dual-Modality Applicability Distinct from Most Porphyrin Photosensitizers

DVDMS is not only a potent photosensitizer but also a quantitatively characterized sonosensitizer, generating significantly more superoxide anion (˙O₂⁻) under ultrasound activation than protoporphyrin IX (PpIX) or hematoporphyrin monomethyl ether (HMME) at equal molality [1]. Critically, DVDMS-SDT continues to produce ˙O₂⁻ under low-oxygenation (hypoxic) conditions, a capability not demonstrated for the monomeric comparators [1]. In glioblastoma U87 MG cells, DVDMS-mediated SDT induced significant cytotoxicity at an ultrasound center frequency of 0.97 MHz and peak-rarefactional pressure of 0.52 MPa, with DVDMS alone showing negligible dark toxicity [2].

Sonodynamic Therapy Dual-Modality Sensitizer Hypoxic Tumor Environment

Fluorescence Diagnostic Capability at 1/10 the Dose of Photofrin

The fluorescence brightness (ε·ΦF) of DVDMS is 10-fold greater than that of Photofrin, a direct consequence of the 10-fold higher extinction coefficient despite nearly equal fluorescence quantum yields [1]. In practical terms, the fluorescence diagnosis ability of 0.2 mg/kg DVDMS is comparable to that of 2 mg/kg Photofrin [1]. This establishes DVDMS as a low-dose theranostic agent capable of tumor detection and PDT treatment from the same administered dose.

Fluorescence Diagnosis Theranostics Tumor Imaging

Defined Phase I Metabolic Pathway with Identified Metabolites—Quality Control and Safety Advantage

The in vivo metabolism of DVDMS in SD rats proceeds predominantly via Phase I pathways including ether cleavage, hydrogenation, N-methylation, and O-methylation, yielding at least 10 distinct metabolites detectable in blood, urine, and feces [1]. This defined, characterized metabolic profile stands in contrast to the poorly characterized metabolism of Photofrin, which consists of a mixture of porphyrin oligomers with individually distinct and largely undefined metabolic fates [2]. A validated UPLC-MS/MS method has been established for DVDMS quantification in human plasma (range 30–3000 ng/mL), successfully applied to pharmacokinetic studies in solid-tumor patients [3].

Drug Metabolism Metabolite Identification Quality Control

Sinoporphyrin Sodium Procurement: High-Value Research and Clinical Application Scenarios


Oncology Clinical Trial Supply for Photodynamic Therapy of Esophageal Cancer

Sinoporphyrin sodium has entered Phase III clinical trials in China for locally recurrent or distant metastatic esophageal cancer, with a randomized, open-label design comparing DVDMS-PDT against investigator's choice of therapy using objective response rate (ORR) as a primary endpoint [1]. The compound's defined single-entity composition, validated human plasma bioanalytical method, and 10-fold dose advantage over Photofrin in preclinical models make it a logistically favorable candidate for multi-center trial supply chains where batch-to-batch consistency and reduced bulk drug requirements translate directly into lower shipping, storage, and handling costs [2][3].

Dual-Modality PDT/SDT Research Programs Targeting Hypoxic Solid Tumors

For academic or industrial research groups investigating sonodynamic therapy or combined PDT/SDT regimens, DVDMS offers a unique advantage: it is one of the very few chemically defined, single-entity sensitizers with quantitatively confirmed activity under both photo- and sono-activation, including superoxide anion generation under hypoxic conditions where conventional PDT agents fail [1]. This dual-modality property enables experimental protocols that combine superficial PDT-accessible tumor regions with deep, hypoxic nodules treatable by focused ultrasound, using a single administered sensitizer [1][2].

Theranostic Imaging-Guided PDT with Reduced Diagnostic Agent Dose

DVDMS's 10-fold fluorescence brightness advantage over Photofrin permits fluorescence-based tumor detection and margin assessment at the same low dose (0.2 mg/kg) used for PDT, without requiring a second, higher-dose administration of contrast agent [1]. Procurement programs supporting image-guided surgery or endoscopic fluorescence detection can consolidate inventory to a single photosensitizer product that serves both diagnostic localization and therapeutic ablation, simplifying regulatory documentation and supply logistics [1].

Regulatory-Compliant Pharmacokinetic and Toxicology Studies Requiring Defined Metabolite Profiles

Contract research organizations (CROs) and pharmaceutical development teams conducting IND-enabling studies benefit from DVDMS's characterized metabolic fate: 10 discrete Phase I metabolites identified across blood, urine, and feces in rat models, supported by a validated UPLC-MS/MS assay for human plasma quantitation (30–3000 ng/mL range) [1][2]. This level of metabolic characterization is unavailable for heterogeneous porphyrin mixtures such as Photofrin, making DVDMS the preferred substrate for metabolism-dependent drug interaction studies, toxicokinetic modeling, and regulatory dossier compilation [1][2].

Quote Request

Request a Quote for Sinoporphyrin sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.